molecular formula C22H22N6O3 B2998427 N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-3-nitrobenzamide CAS No. 941983-36-4

N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-3-nitrobenzamide

カタログ番号 B2998427
CAS番号: 941983-36-4
分子量: 418.457
InChIキー: RXIQLWMCZGIFPA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-3-nitrobenzamide, commonly referred to as MNK1/2 inhibitor, is a small molecule that has been widely studied in the field of cancer research. This compound has shown promising results in inhibiting the activity of MAP kinase-interacting kinase 1 (MNK1) and MNK2, which are involved in the regulation of protein synthesis and cell proliferation.

作用機序

N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-3-nitrobenzamide and MNK2 are serine/threonine kinases that are involved in the regulation of protein synthesis and cell proliferation. These kinases phosphorylate eukaryotic initiation factor 4E (eIF4E), which is a key regulator of mRNA translation. This compound/2 inhibitors, such as this compound, inhibit the activity of this compound and MNK2, leading to a decrease in eIF4E phosphorylation and a reduction in protein synthesis and cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-cancer activity in vitro and in vivo. This compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential therapeutic target for cancer treatment. This compound/2 inhibitors have also been shown to have anti-inflammatory effects, making them a potential therapeutic target for inflammatory diseases.

実験室実験の利点と制限

N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-3-nitrobenzamide has several advantages for lab experiments. This compound has high potency and selectivity for this compound and MNK2, making it a useful tool for studying the role of these kinases in cancer and other diseases. However, the use of this compound/2 inhibitors in lab experiments has some limitations. This compound/2 inhibitors may have off-target effects, and the effects of this compound/2 inhibition may vary depending on the cell type and experimental conditions.

将来の方向性

There are several future directions for the study of N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-3-nitrobenzamide. One direction is to further investigate the anti-cancer activity of this compound/2 inhibitors in vivo and to develop these compounds into potential therapeutic agents for cancer treatment. Another direction is to study the role of this compound/2 inhibitors in inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, the development of more potent and selective this compound/2 inhibitors may lead to new insights into the regulation of protein synthesis and cell proliferation.

合成法

The synthesis of N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-3-nitrobenzamide involves several steps. The starting material is 4-methylpiperazine, which is reacted with 2-chloro-6-nitropyridazine to form 4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)aniline. This intermediate is then reacted with 3-nitrobenzoyl chloride to form the final product, this compound. The synthesis of this compound has been optimized to achieve high yields and purity.

科学的研究の応用

N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-3-nitrobenzamide has been extensively studied in the field of cancer research. This compound has shown promising results in inhibiting the activity of this compound and MNK2, which are involved in the regulation of protein synthesis and cell proliferation. This compound/2 inhibitors have been shown to sensitize cancer cells to chemotherapy and radiation therapy, making them a potential therapeutic target for cancer treatment.

特性

IUPAC Name

N-[4-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O3/c1-26-11-13-27(14-12-26)21-10-9-20(24-25-21)16-5-7-18(8-6-16)23-22(29)17-3-2-4-19(15-17)28(30)31/h2-10,15H,11-14H2,1H3,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXIQLWMCZGIFPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。